![molecular formula C10H16N2O4 B14356523 2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) CAS No. 94082-77-6](/img/structure/B14356523.png)
2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) is an organic compound with a complex structure that includes both amine and ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) typically involves the reaction of 4,6-diamino-1,3-phenylene with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as zinc chloride, to facilitate the formation of the ether linkages . The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol).
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The amine groups in the compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide at 50-60°C.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylene derivatives.
Applications De Recherche Scientifique
2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Phenylenediamine: An aromatic diamine with similar reactivity but lacks the ether linkages present in 2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol).
m-Phenylenediamine: Another isomer of phenylenediamine with different substitution patterns and reactivity.
2,4,6-Trimethyl-1,3-phenylenediamine: A derivative with additional methyl groups that influence its chemical properties and reactivity.
Uniqueness
2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) is unique due to its combination of amine and ether functional groups, which provide a versatile platform for various chemical modifications. This dual functionality makes it particularly valuable in the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
94082-77-6 |
|---|---|
Formule moléculaire |
C10H16N2O4 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
2-[2,4-diamino-5-(2-hydroxyethoxy)phenoxy]ethanol |
InChI |
InChI=1S/C10H16N2O4/c11-7-5-8(12)10(16-4-2-14)6-9(7)15-3-1-13/h5-6,13-14H,1-4,11-12H2 |
Clé InChI |
PBBRFJWECSDSDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1N)OCCO)OCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)
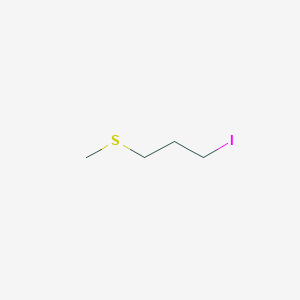


![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)
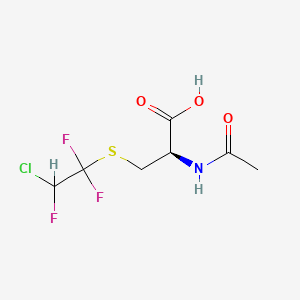

![1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride](/img/structure/B14356491.png)
![N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14356497.png)
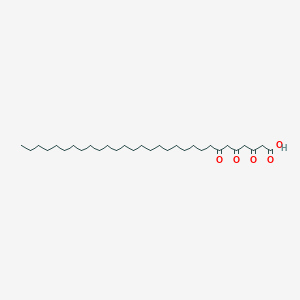
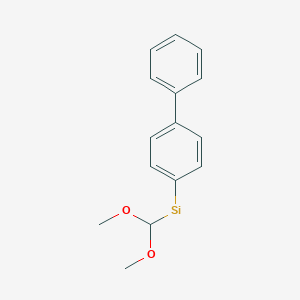
![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)
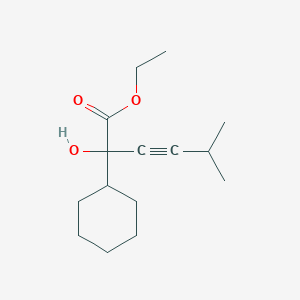
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
